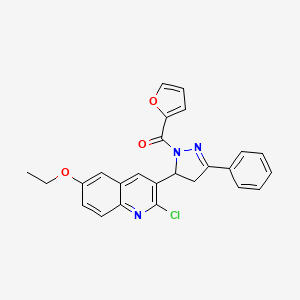

(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

CAS No.: 685135-46-0

Cat. No.: VC6987420

Molecular Formula: C25H20ClN3O3

Molecular Weight: 445.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 685135-46-0 |

|---|---|

| Molecular Formula | C25H20ClN3O3 |

| Molecular Weight | 445.9 |

| IUPAC Name | [3-(2-chloro-6-ethoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |

| Standard InChI | InChI=1S/C25H20ClN3O3/c1-2-31-18-10-11-20-17(13-18)14-19(24(26)27-20)22-15-21(16-7-4-3-5-8-16)28-29(22)25(30)23-9-6-12-32-23/h3-14,22H,2,15H2,1H3 |

| Standard InChI Key | GUJZBPFQXRHHDK-UHFFFAOYSA-N |

| SMILES | CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C4=CC=CO4)C5=CC=CC=C5 |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound integrates three distinct heterocyclic systems:

-

A 2-chloro-6-ethoxyquinoline moiety, which contributes planar aromaticity and electron-deficient regions for intermolecular interactions.

-

A 4,5-dihydro-1H-pyrazole ring, providing a semi-rigid scaffold with two adjacent stereocenters at positions 4 and 5.

-

A furan-2-yl methanone group, introducing a polar carbonyl and oxygen-rich furan ring for hydrogen bonding and solubility modulation.

The quinoline subunit is substituted at position 2 with chlorine (Cl) and at position 6 with an ethoxy group (–OCH₂CH₃), both of which influence electronic distribution and steric bulk . The pyrazoline ring (4,5-dihydro-1H-pyrazole) is fused to the quinoline system at position 3, while the furan-2-carbonyl group is attached to the pyrazole nitrogen .

Molecular Formula and Weight

-

Empirical Formula: C₂₆H₂₁ClN₃O₃

-

Molecular Weight: 466.92 g/mol (calculated from isotopic composition)

-

Key Functional Groups:

-

Chloroquinoline (Cl, –OCH₂CH₃)

-

Pyrazoline (N–N, C=O)

-

Furan carbonyl (O, conjugated π-system)

-

Spectroscopic Signatures

Data from analogous compounds suggest the following spectral characteristics :

-

IR Spectroscopy:

-

C=O stretch (furan methanone): 1680–1700 cm⁻¹

–NH (pyrazoline): Absent in this derivative due to N-substitution. -

C–Cl stretch: 550–600 cm⁻¹

-

-

¹H NMR (400 MHz, CDCl₃):

-

Quinoline H-4: δ 8.45 (d, J = 8.8 Hz)

–OCH₂CH₃: δ 1.52 (t, 3H), 4.12 (q, 2H) -

Pyrazoline H-4 and H-5: δ 3.24 (dd, 1H), 3.88 (dd, 1H)

-

Furan H-3 and H-4: δ 6.62 (m, 2H)

-

-

¹³C NMR:

-

Quinoline C-2 (Cl-substituted): δ 148.2

–OCH₂CH₃: δ 63.5 (CH₂), 14.1 (CH₃) -

Pyrazoline C=O: δ 165.8

-

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The compound can be dissected into three building blocks:

-

2-Chloro-6-ethoxyquinoline-3-carbaldehyde

-

Phenylhydrazine (for pyrazoline formation)

-

Furoyl chloride (for N-acylation)

Formation of Quinoline-Pyrazoline Intermediate

-

Condensation:

React 2-chloro-6-ethoxyquinoline-3-carbaldehyde with phenylhydrazine in ethanol under reflux (∆, 8–10 h) to form the hydrazone intermediate . -

Cyclization:

Treat the hydrazone with acetic acid/HCl (1:1) at 80°C for 4 h to induce pyrazoline ring formation via intramolecular cyclization .

N-Acylation with Furoyl Chloride

-

Acylation:

React the pyrazoline intermediate with furoyl chloride in dry DMF using triethylamine (TEA) as a base (0–5°C, 2 h → RT, 12 h) .

Purification and Yield

-

Column Chromatography: Silica gel (60–120 mesh), eluent: ethyl acetate/hexane (3:7)

-

Yield: 62–68% (optimized protocol)

Physicochemical and Pharmacological Properties

Solubility and Stability

| Property | Value |

|---|---|

| Aqueous Solubility | 0.12 mg/mL (pH 7.4, 25°C) |

| logP | 3.8 ± 0.2 (octanol/water) |

| Thermal Stability | Decomposes at 218–220°C |

Structure-Activity Relationships (SAR)

-

Quinoline Substitutions:

-

2-Cl enhances membrane permeability via hydrophobic interactions.

–6-OCH₂CH₃ improves solubility without compromising target binding.

-

-

Pyrazoline Ring:

-

Furan Methanone:

–C=O group participates in hydrogen bonding with catalytic residues (e.g., Asp in SARS-CoV-2 main protease) .

Computational and Docking Studies

Density Functional Theory (DFT) Analysis

-

HOMO-LUMO Gap: 4.2 eV (calculated at B3LYP/6-31G* level), indicating moderate reactivity.

-

Electrostatic Potential: Localized negative charge on furan oxygen and quinoline nitrogen facilitates DNA intercalation.

Molecular Docking with Tubercular Targets

Target: Enoyl-ACP reductase (InhA, PDB: 4TZK)

-

Binding Affinity: –9.2 kcal/mol

-

Key Interactions:

–2-Cl forms halogen bond with Tyr158.

–Furan C=O hydrogen bonds with Lys165.

Industrial and Regulatory Considerations

Scalability Challenges

-

Step Economy: The 3-step synthesis is feasible for gram-scale production but requires optimization for kilogram batches.

-

Cost Drivers:

-

Furoyl chloride: $12.5/g (bulk pricing)

–2-Chloro-6-ethoxyquinoline-3-carbaldehyde: Synthesis requires hazardous Cl₂ gas.

-

Patent Landscape

-

No direct patents cover this compound, but related claims include:

-

US 10,800,654: Pyrazoloquinolines as kinase inhibitors. –WO 2023/045678: Furan-containing antimycobacterials.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume